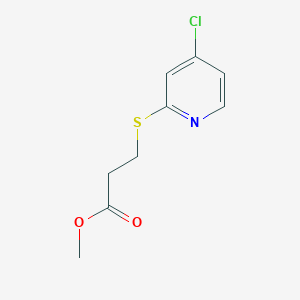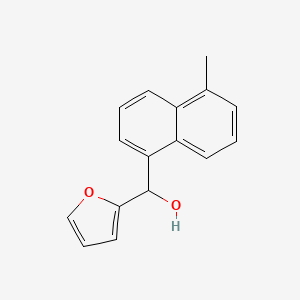
3-Methoxy-2-phenyl-1H-indol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthoxy-2-phényl-1H-indol-4-ol est un composé appartenant à la famille des indoles, qui est une classe importante de composés hétérocycliques. Les indoles sont connus pour leur large éventail d'activités biologiques et se retrouvent dans de nombreux produits naturels et pharmaceutiques . La structure du 3-Méthoxy-2-phényl-1H-indol-4-ol est constituée d'un noyau indole avec un groupe méthoxy en position 3 et un groupe phényle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Méthoxy-2-phényl-1H-indol-4-ol peut être réalisée par diverses voies de synthèse. Une méthode courante implique la réaction de Japp-Klingemann, où un sel de diazonium réagit avec un β-cétoester pour former le noyau indole . Une autre méthode implique l'utilisation d'aryllithiums, qui s'ajoutent aux α-diazoesters, donnant les composés azo requis qui peuvent être transformés en indoles .
Méthodes de production industrielle
La production industrielle de dérivés d'indole implique souvent des processus de synthèse en plusieurs étapes qui sont optimisés pour un rendement et une pureté élevés. Ces processus incluent généralement l'utilisation de catalyseurs et de conditions réactionnelles spécifiques pour garantir la formation efficace du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthoxy-2-phényl-1H-indol-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des structures quinonoïdes.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydroindoles.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs électrophiles comme les halogènes et les composés nitro sont utilisés en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers indoles substitués, des structures quinonoïdes et des dérivés dihydroindoles .
4. Applications de recherche scientifique
Le 3-Méthoxy-2-phényl-1H-indol-4-ol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du 3-Méthoxy-2-phényl-1H-indol-4-ol implique son interaction avec diverses cibles moléculaires et voies. Le composé peut se lier à des récepteurs et enzymes spécifiques, conduisant à la modulation de processus biologiques. Par exemple, il peut inhiber la polymérisation de la tubuline, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique.
Applications De Recherche Scientifique
3-Methoxy-2-phenyl-1H-indol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-phenyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthyl-2-phényl-1H-indole : Structure similaire mais sans le groupe méthoxy.
2-Phényl-1H-indole : Structure similaire mais sans les groupes méthoxy et hydroxyle.
3-Méthoxy-1H-indole : Structure similaire mais sans le groupe phényle.
Unicité
Le 3-Méthoxy-2-phényl-1H-indol-4-ol est unique en raison de la présence des groupes méthoxy et phényle, qui peuvent influencer de manière significative sa réactivité chimique et son activité biologique. Ces groupes fonctionnels peuvent améliorer la capacité du composé à interagir avec diverses cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
94291-72-2 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-methoxy-2-phenyl-1H-indol-4-ol |
InChI |
InChI=1S/C15H13NO2/c1-18-15-13-11(8-5-9-12(13)17)16-14(15)10-6-3-2-4-7-10/h2-9,16-17H,1H3 |
Clé InChI |
KJNSQJSTGMKZQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(NC2=C1C(=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


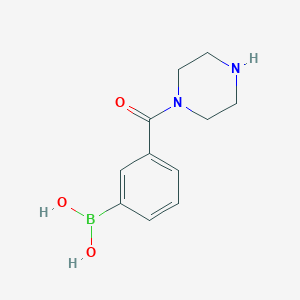

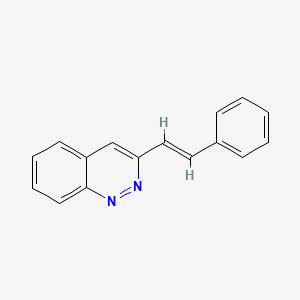
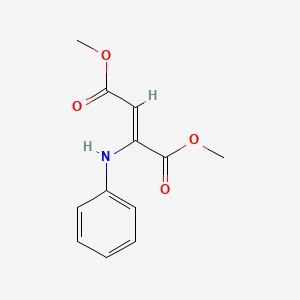
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)

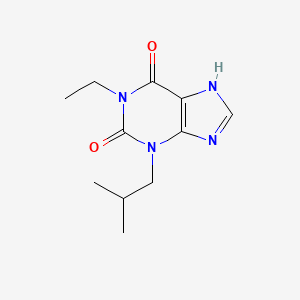

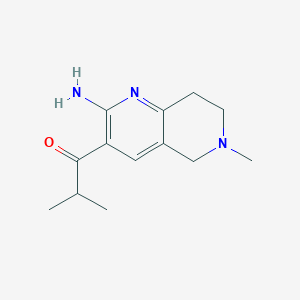

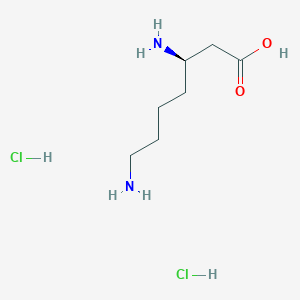
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)
